N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)cyclopropanecarboxamide
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Overview
Description
N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)cyclopropanecarboxamide is a compound that belongs to the class of isoxazole derivatives. Isoxazoles are five-membered heterocycles containing one oxygen and one nitrogen atom at adjacent positions. This compound is of significant interest due to its potential biological activities and therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds . Another approach is the condensation of hydroxylamine with β-diketones or their synthetic equivalents . These methods are favored for their selectivity and efficiency.
Industrial Production Methods
Industrial production of this compound may utilize microwave-assisted synthesis to enhance reaction rates and yields . This method involves the use of catalysts such as CuI and bases like triethylamine in solvents like DMF to achieve high yields under controlled conditions .
Chemical Reactions Analysis
Types of Reactions
N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the isoxazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents on the isoxazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the isoxazole ring .
Scientific Research Applications
N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)cyclopropanecarboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits potential antimicrobial, antiviral, and anticancer activities.
Medicine: It is being investigated for its therapeutic potential in treating various diseases.
Industry: The compound is used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The isoxazole ring can interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other isoxazole derivatives such as:
- 1-(4-fluorophenyl)-3-(isoxazol-5-yl)propan-1-one
- 3-(4-fluorophenyl)-5-methylisoxazole
- 5-(4-fluorophenyl)-3-isoxazolylmethanol .
Uniqueness
N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)cyclopropanecarboxamide is unique due to its specific substitution pattern and the presence of the cyclopropanecarboxamide group. This unique structure imparts distinct biological activities and therapeutic potential compared to other isoxazole derivatives .
Properties
IUPAC Name |
N-[[5-(4-fluorophenyl)-1,2-oxazol-3-yl]methyl]cyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN2O2/c15-11-5-3-9(4-6-11)13-7-12(17-19-13)8-16-14(18)10-1-2-10/h3-7,10H,1-2,8H2,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFMUOCQKLQCAQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NCC2=NOC(=C2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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